molecular formula C12H12N2O3 B7977735 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid

Cat. No.: B7977735
M. Wt: 232.23 g/mol
InChI Key: KUFPPURTLABRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction proceeds through the formation of a methylene bridge, linking the benzoic acid and pyrazole moieties. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylene bridge can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methylene bridge.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid is unique due to the presence of the methylene bridge linking the benzoic acid and pyrazole moieties, as well as the methyl group on the pyrazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-7-11(6-13-14)17-8-9-2-4-10(5-3-9)12(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFPPURTLABRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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